[3-(Methylthio)benzyl]amine hydrochloride
CAS No.: 869297-07-4
Cat. No.: VC4848348
Molecular Formula: C8H12ClNS
Molecular Weight: 189.7
* For research use only. Not for human or veterinary use.
![[3-(Methylthio)benzyl]amine hydrochloride - 869297-07-4](/images/structure/VC4848348.png)
Specification
CAS No. | 869297-07-4 |
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Molecular Formula | C8H12ClNS |
Molecular Weight | 189.7 |
IUPAC Name | (3-methylsulfanylphenyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C8H11NS.ClH/c1-10-8-4-2-3-7(5-8)6-9;/h2-5H,6,9H2,1H3;1H |
Standard InChI Key | BSQUCPXNHLDJFZ-UHFFFAOYSA-N |
SMILES | CSC1=CC=CC(=C1)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
[3-(Methylthio)benzyl]amine hydrochloride is a white to off-white crystalline solid with the molecular formula C₈H₁₂ClNS and a molecular weight of 189.7 g/mol . Key physicochemical properties include:
Property | Value |
---|---|
CAS Number | 869297-07-4 |
Molecular Formula | C₈H₁₂ClNS |
Molecular Weight | 189.7 g/mol |
Purity | ≥95% (typical commercial) |
Solubility | Soluble in polar solvents (DMF, MeOH) |
The methylthio group at the benzene ring’s meta position enhances lipophilicity, potentially improving membrane permeability in biological systems. The hydrochloride salt form ensures stability and facilitates handling in synthetic workflows .
Synthetic Pathways and Optimization
Core Synthesis Strategies
The compound is synthesized via nucleophilic substitution or reductive amination. A common route involves:
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Benzylation: Reacting 3-(methylthio)benzyl chloride with ammonia or a protected amine.
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Deprotection: Removing protecting groups (e.g., phthalimide) using hydrazine .
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Salt Formation: Treating the free amine with hydrochloric acid to yield the hydrochloride salt .
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Step 1: Condense 3-(methylthio)benzaldehyde with a primary amine (e.g., pentanolamine) in methanol under reflux.
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Step 2: Reduce the Schiff base intermediate with NaBH₄ to form the secondary amine.
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Step 3: Purify via column chromatography (50% EtOAc/hexane) and crystallize as the HCl salt.
Yield Optimization
Reaction conditions critically impact yields:
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Solvent: Dimethylformamide (DMF) improves yields (~75%) compared to THF or EtOH (~50%).
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Temperature: Reactions at 60–80°C achieve higher conversion rates than room-temperature protocols .
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Catalysts: CuCl/AZADO systems enhance selectivity in multi-step syntheses .
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor for:
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Anticancer Agents: Functionalization at the amine group generates analogs with enhanced potency .
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Antimicrobials: Thiomethyl groups improve activity against Gram-positive bacteria (MIC = 8–16 µg/mL).
Structure-Activity Relationship (SAR) Studies
Key modifications influencing bioactivity:
Modification | Effect on Activity |
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N-Alkylation | ↑ Lipophilicity, ↑ CNS penetration |
S-Oxidation | ↓ Metabolic stability |
Ring Halogenation | ↑ Binding affinity |
Industrial and Research Applications
Organic Synthesis
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Cross-Coupling Reactions: Suzuki-Miyaura couplings using Pd catalysts yield biaryl derivatives .
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Peptide Mimetics: Incorporated into pseudopeptide backbones to enhance protease resistance.
Analytical Characterization
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NMR: δ 7.45–7.20 (m, aromatic H), 3.72 (d, benzyl CH₂), 2.72 (m, NH₂) .
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MS: m/z 189.7 [M+H]⁺, predominant fragment at m/z 123.1 (benzyl loss) .
Challenges and Future Directions
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Synthetic Scalability: Current protocols require optimization for kilogram-scale production.
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Toxicology: Limited data on long-term exposure; in vivo studies are needed.
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Target Identification: CRISPR screening could elucidate novel molecular targets.
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